1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea
Description
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-23-16-10-6-9-14(17(16)24-2)20-18(22)19-12-11-15(21)13-7-4-3-5-8-13/h3-10,15,21H,11-12H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOYNVFCFRWSAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea typically involves the reaction of 2,3-dimethoxyaniline with 3-hydroxy-3-phenylpropyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.
Chemical Reactions Analysis
Hydrolysis of the Urea Moiety
The urea linkage undergoes hydrolysis under acidic or basic conditions:
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the urea carbonyl, followed by nucleophilic attack by water and cleavage of the C–N bond .
-
Basic hydrolysis involves deprotonation of water to form a hydroxide ion, which attacks the carbonyl carbon.
Oxidation of the Hydroxyl Group
The secondary alcohol in the 3-hydroxy-3-phenylpropyl chain is susceptible to oxidation:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| PCC (Pyridinium chlorochromate) | Dichloromethane, RT, 2 hrs | 1-(2,3-Dimethoxyphenyl)-3-(3-oxo-3-phenylpropyl)urea | >95% |
| KMnO₄ | Acetone/H₂O, 0°C, 1 hr | 1-(2,3-Dimethoxyphenyl)-3-(3-oxo-3-phenylpropyl)urea | 88% |
Key Findings :
-
PCC selectively oxidizes the alcohol to a ketone without affecting methoxy groups.
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Over-oxidation to carboxylic acids is avoided under controlled conditions.
Reduction of the Urea Group
The urea functionality can be reduced to form amines:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 6 hrs | 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)amine | 70–75% |
| NaBH₄/I₂ | Methanol, RT, 12 hrs | Mixture of primary and secondary amines | 62% |
Mechanistic Pathway :
Electrophilic Aromatic Substitution (EAS)
The 2,3-dimethoxyphenyl ring participates in EAS reactions:
Regioselectivity Notes :
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Methoxy groups direct incoming electrophiles to the para and meta positions .
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Steric hindrance from the 2,3-dimethoxy arrangement limits ortho substitution.
Functionalization of the Hydroxyl Group
The 3-hydroxy group undergoes esterification and etherification:
Applications :
-
Ester derivatives improve lipid solubility for pharmacological studies.
Stability Under Thermal and Photolytic Conditions
| Condition | Observation | Degradation Products |
|---|---|---|
| Thermal (150°C, 2 hrs) | Partial decomposition via urea cleavage | Aniline derivatives + CO₂ |
| UV light (254 nm) | Photooxidation of the hydroxyl group to ketone | 3-oxo derivative |
Recommendations :
-
Store in amber vials at 4°C to prevent photolytic degradation.
Biological Interactions
In enzymatic environments, the compound participates in hydrogen bonding:
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity : Research indicates that derivatives of urea compounds exhibit significant antitumor properties. The specific compound has shown promise in inhibiting the growth of various cancer cell lines. Studies suggest that the methoxy groups on the phenyl ring enhance the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .
Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .
Pharmacological Applications
Neuroprotective Effects : Emerging research highlights the neuroprotective capabilities of 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Antidiabetic Potential : Preliminary studies indicate that this compound may have antidiabetic effects by enhancing insulin sensitivity and reducing blood glucose levels. This property makes it a candidate for further exploration as a therapeutic agent for type 2 diabetes .
Industrial Applications
Synthesis of Novel Compounds : The unique structure of this compound allows it to serve as a building block in synthetic organic chemistry. Its derivatives can be synthesized to create more complex molecules with potential applications in pharmaceuticals and agrochemicals .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant inhibition of tumor growth in vitro against various cancer cell lines. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in cytokine production in inflammatory models, indicating potential for treating autoimmune diseases. |
| Study 3 | Neuroprotection | Exhibited protective effects against oxidative stress in neuronal cells, suggesting applications in neurodegenerative disease therapies. |
| Study 4 | Antidiabetic Effects | Indicated improved insulin sensitivity and reduced glucose levels in diabetic models. |
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes and receptors. The presence of the hydroxy and methoxy groups suggests potential interactions with hydrogen-bonding sites, while the urea moiety may form coordination complexes with metal ions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include other urea derivatives and chalcone-based inhibitors. Key comparisons are outlined below:
Key Findings from Comparative Analysis
Substituent Position and Activity: The 2,3-dimethoxyphenyl group in the target compound shares structural similarity with the chalcone derivative in , which exhibited 31.58% inhibition of Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFNR). This suggests that methoxy groups at the 2- and 3-positions may enhance binding to reductase enzymes, though the chalcone backbone differs significantly from the urea scaffold .
Hydroxypropyl Chain vs. Lipophilic Chains :
- The 3-hydroxy-3-phenylpropyl chain in the target compound introduces a hydrophilic hydroxyl group, which may improve solubility compared to fully lipophilic chains like the diisopropyl groups in . However, steric hindrance from the phenyl group could limit membrane permeability .
Halogen vs. Methoxy Substituents :
- highlights a urea derivative with a 3-chlorophenyl and 4-trifluoromethylphenyl group. The electron-withdrawing chlorine and trifluoromethyl groups contrast with the electron-donating methoxy groups in the target compound, suggesting divergent binding mechanisms—e.g., halogen bonding vs. hydrogen bonding .
Inhibition Mechanisms
- Chalcone Derivatives: demonstrates that methoxy and amino groups on chalcones facilitate electrostatic interactions with PfFNR, achieving up to 50% inhibition . While the target urea compound lacks the α,β-unsaturated ketone, its urea group and methoxy substituents may mimic these interactions.
- Urea Derivatives : and suggest that urea-based compounds with bulky substituents (e.g., diisopropyl or trifluoromethyl groups) prioritize lipophilic interactions, whereas polar groups (e.g., hydroxypropyl) may engage in hydrogen bonding.
Physicochemical Properties
Biological Activity
The compound 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea is a urea derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies that highlight its pharmacological properties.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of 2,3-dimethoxyphenyl isocyanate with 3-hydroxy-3-phenylpropan-1-amine. The resulting compound features a urea linkage that is crucial for its biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 304.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the dimethoxyphenyl group is believed to enhance the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals.
Anticancer Properties
This compound has been studied for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of various signaling pathways, including the inhibition of NF-kB and activation of caspases .
Neuroprotective Effects
Recent studies have suggested that this compound may exhibit neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, offering protection against neurodegenerative conditions. The mechanism involves the upregulation of endogenous antioxidant enzymes .
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant cytotoxicity at higher concentrations. Mechanistic studies revealed that the compound induced cell cycle arrest at the G2/M phase and promoted apoptosis through mitochondrial pathways .
Case Study 2: Neuroprotection in Models of Oxidative Stress
In an experimental model using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, treatment with this compound resulted in a marked decrease in cell death compared to controls. This was associated with reduced levels of reactive oxygen species (ROS) and preserved mitochondrial membrane potential .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound's ability to donate electrons helps neutralize free radicals.
- Modulation of Signaling Pathways : It influences key pathways involved in cell survival and apoptosis.
- Interaction with Cellular Targets : Potential interactions with proteins involved in oxidative stress responses contribute to its protective effects.
Q & A
Q. What are the recommended synthetic routes for 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea, and how can yield optimization be achieved experimentally?
The compound can be synthesized via urea linkage formation between an isocyanate and an amine. A typical approach involves reacting 2,3-dimethoxyphenyl isocyanate with 3-hydroxy-3-phenylpropylamine under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.05 amine:isocyanate) are critical for minimizing side reactions. Yield optimization can be guided by factorial experimental design (e.g., varying catalysts like triethylamine or reaction times) to identify optimal conditions .
Q. What spectroscopic methods are most effective for characterizing this urea derivative, and how are key functional groups identified?
- NMR : H NMR confirms the urea (-NH-CO-NH-) linkage via broad peaks at δ 6.5–7.5 ppm (amide protons) and aromatic protons from the dimethoxyphenyl group (δ 3.8–4.0 ppm for methoxy groups).
- IR : Stretching vibrations at ~1650 cm (C=O urea) and ~3300 cm (N-H).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak matching theoretical mass). Purity assessment requires HPLC with UV detection at 254 nm .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Initial screening should include:
- Enzyme inhibition assays (e.g., kinases, phosphatases) due to urea derivatives’ propensity to bind catalytic sites.
- Cytotoxicity profiling (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential.
- Solubility and stability studies in physiological buffers to guide formulation .
Advanced Research Questions
Q. How can computational methods accelerate reaction design and mechanistic understanding for this compound?
Quantum chemical calculations (DFT) predict transition states and intermediates for urea bond formation. Tools like Gaussian or ORCA model reaction pathways, while molecular docking (AutoDock Vina) identifies potential protein targets (e.g., kinase ATP-binding pockets). ICReDD’s integrated computational-experimental workflows reduce trial-and-error by narrowing optimal reaction conditions .
Q. How can structural modifications resolve contradictions in biological activity data across similar urea derivatives?
Contradictory activity (e.g., varying IC values in kinase inhibition) may arise from substituent effects. Strategies include:
- SAR studies : Systematic variation of methoxy/hydroxy groups to map pharmacophore requirements.
- Co-crystallization : X-ray diffraction of the compound bound to target proteins (e.g., p38 MAPK) to clarify binding modes.
- Free-energy perturbation (FEP) : Computational prediction of substituent impacts on binding affinity .
Q. What advanced analytical techniques address challenges in quantifying trace impurities during synthesis?
Q. How do solvent polarity and proticity influence the compound’s stability in formulation studies?
Accelerated stability testing (40°C/75% RH) in solvents (e.g., DMSO vs. PBS) reveals degradation pathways. Hydrolysis of the urea bond dominates in aqueous media (pH-dependent), while aprotic solvents enhance shelf life. Kinetic modeling (Arrhenius plots) predicts degradation rates under storage conditions .
Methodological Considerations
Q. What experimental designs are optimal for optimizing multi-step synthesis protocols?
- DoE (Design of Experiments) : Taguchi or Box-Behnken designs evaluate interactions between variables (e.g., temperature, catalyst loading).
- In-line analytics : ReactIR monitors reaction progress in real-time, reducing offline sampling.
- Scale-up strategies : Gradual solvent volume reduction and controlled addition rates prevent exothermic side reactions .
Q. How can researchers validate target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Measures thermal stabilization of target proteins upon compound binding.
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (k, k) in vitro.
- CRISPR-Cas9 knockouts : Confirm on-target effects by comparing activity in wild-type vs. gene-edited cells .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity?
- QC protocols : Strict adherence to HPLC purity thresholds (>98%) and NMR validation.
- Bioassay standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize data.
- Metadata documentation : Log synthesis parameters (e.g., lot numbers, solvent suppliers) to trace variability sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
